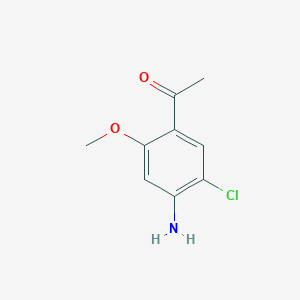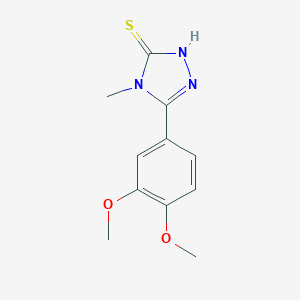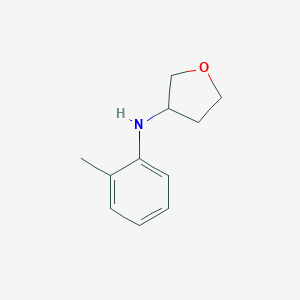
(3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol, also known as F-DIA, is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of (3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol is not yet fully understood. However, it is believed to act as a nucleophile, reacting with electrophilic species to form covalent bonds. This mechanism has been proposed for its use in the synthesis of biologically active compounds, where this compound can react with a variety of electrophiles to form complex molecules with potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in animal models. It has also been reported to exhibit potent antiviral, anti-inflammatory, and anticancer activities. In addition, this compound has been shown to have a beneficial effect on the immune system, enhancing the production of cytokines and increasing the activity of natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol is its high yield and excellent enantioselectivity in the synthesis process. It is also relatively easy to handle and has a low toxicity profile, making it a suitable candidate for use in medicinal chemistry. However, one limitation of this compound is its relatively high cost compared to other building blocks, which may limit its use in large-scale synthesis.
Orientations Futures
There are several potential future directions for research on (3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol. One area of interest is the development of new synthetic methods for this compound, which could improve its yield and reduce its cost. Another area of interest is the further exploration of its potential therapeutic applications, particularly in the treatment of viral diseases and cancer. Finally, the development of new chiral ligands based on this compound could have significant implications for asymmetric catalysis.
Méthodes De Synthèse
The synthesis of (3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol involves the reaction of 5-fluoro-2-nitrobenzaldehyde with (R)-glycidol in the presence of a catalytic amount of a chiral Lewis acid. The resulting intermediate is then reduced with sodium borohydride to yield this compound. This method has been reported to have a high yield and excellent enantioselectivity.
Applications De Recherche Scientifique
(3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol has been studied extensively for its potential use as a building block in the synthesis of biologically active compounds. It has been used in the synthesis of various pharmaceuticals, including antiviral agents, anti-inflammatory agents, and anticancer agents. This compound has also been used in the synthesis of chiral ligands for asymmetric catalysis.
Propriétés
| 194040-35-2 | |
Formule moléculaire |
C5H11FN2O2 |
Poids moléculaire |
150.15 g/mol |
Nom IUPAC |
(3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol |
InChI |
InChI=1S/C5H11FN2O2/c6-3-1-7-8-4(2-9)5(3)10/h3-5,7-10H,1-2H2/t3-,4-,5+/m1/s1 |
Clé InChI |
QQRYEYRRHOAASJ-WDCZJNDASA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H](NN1)CO)O)F |
SMILES |
C1C(C(C(NN1)CO)O)F |
SMILES canonique |
C1C(C(C(NN1)CO)O)F |
Synonymes |
3-Pyridazinemethanol,5-fluorohexahydro-4-hydroxy-,(3alpha,4beta,5alpha)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Benzo[d]thiazol-2-yl)-2-bromoaniline](/img/structure/B69382.png)

![5-Acetylfuro[3,2-b]pyridine](/img/structure/B69384.png)


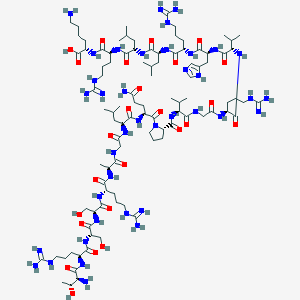
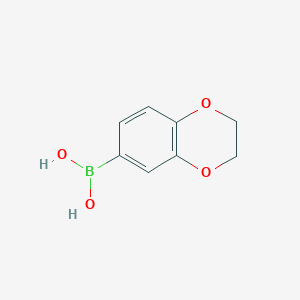

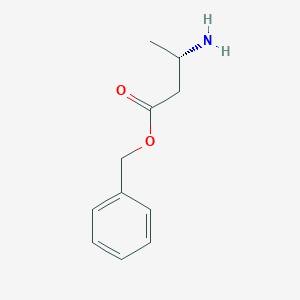
![(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B69406.png)
